2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol
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Overview
Description
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate phenolic and nitro compounds. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit P-glycoprotein, a transporter protein involved in drug resistance, thereby enhancing the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- Neferine
- 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio-6-ethyl-5-methyl-3-pyridinecarbonitrile These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenol group in 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-17-8-12-5-6-19(10-13(12)9-18(17)25-2)11-14-7-15(20(22)23)3-4-16(14)21/h3-4,7-9,21H,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDJLDSZWFYXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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